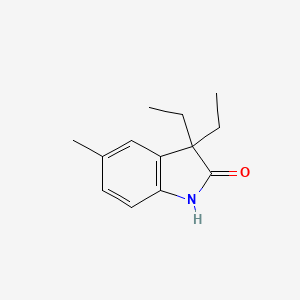
3,4-Dihydrodibenz(c,h)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydrodibenzo[c,h]acridine is a heterocyclic compound that belongs to the acridine family. Acridines are known for their broad range of pharmaceutical properties and applications in various fields such as chemistry, biology, and industry. The unique structure of 3,4-Dihydrodibenzo[c,h]acridine, which includes a fused tricyclic system, contributes to its distinctive chemical and physical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydrodibenzo[c,h]acridine typically involves multi-step reactions. One common method includes the condensation of 2-naphthylamine with aromatic aldehydes in the presence of acetic acid. This reaction proceeds through a Michael addition mechanism, followed by cyclodehydration to form the desired product . Another method involves the use of Mannich base derivatives of 2-naphthol, which react with 2-naphthylamine under reflux conditions in acetic acid .
Industrial Production Methods: While specific industrial production methods for 3,4-Dihydrodibenzo[c,h]acridine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for better control over reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dihydrodibenzo[c,h]acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
3,4-Dihydrodibenzo[c,h]acridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a DNA intercalator, which can inhibit DNA replication and transcription.
Medicine: Investigated for its anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of dyes and fluorescent materials.
Mécanisme D'action
The mechanism of action of 3,4-Dihydrodibenzo[c,h]acridine primarily involves DNA intercalation. This process disrupts the normal function of DNA by inserting between the base pairs, thereby inhibiting DNA replication and transcription. Additionally, it can inhibit enzymes such as topoisomerase, which are crucial for DNA unwinding and replication .
Comparaison Avec Des Composés Similaires
Acridine: Shares the core structure but lacks the fused tricyclic system.
Benzo[c]acridine: Similar structure but with different ring fusion.
Dibenzo[a,j]acridine: Another isomer with a different arrangement of the fused rings.
Uniqueness: 3,4-Dihydrodibenzo[c,h]acridine is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological molecules, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
76186-82-8 |
|---|---|
Formule moléculaire |
C21H15N |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22),20-decaene |
InChI |
InChI=1S/C21H15N/c1-3-7-18-14(5-1)9-11-16-13-17-12-10-15-6-2-4-8-19(15)21(17)22-20(16)18/h1,3-5,7-13H,2,6H2 |
Clé InChI |
QVJJDFWYBCYIMF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=C1)C3=C(C=C2)C=C4C=CC5=CC=CC=C5C4=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(5-Pyridin-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-butyronitrile](/img/structure/B13111740.png)


![3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one](/img/structure/B13111766.png)

![2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one](/img/structure/B13111775.png)

![3-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13111780.png)


